molecular formula C10H13ClF3NO B1465237 1-Phenyl-2-[(2,2,2-trifluoroethyl)amino]ethan-1-ol hydrochloride CAS No. 1315369-07-3

1-Phenyl-2-[(2,2,2-trifluoroethyl)amino]ethan-1-ol hydrochloride

Cat. No. B1465237
CAS RN: 1315369-07-3
M. Wt: 255.66 g/mol
InChI Key: NSEKQLYQIBMYPW-UHFFFAOYSA-N
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Description

“1-Phenyl-2-[(2,2,2-trifluoroethyl)amino]ethan-1-ol hydrochloride” is a chemical compound with the CAS Number: 1315369-07-3 . It has a molecular weight of 255.67 and is typically stored at room temperature . The compound is in the form of a powder .


Molecular Structure Analysis

The IUPAC name for this compound is 1-phenyl-2-[(2,2,2-trifluoroethyl)amino]ethanol hydrochloride . The Inchi Code for this compound is 1S/C10H12F3NO.ClH/c11-10(12,13)7-14-6-9(15)8-4-2-1-3-5-8;/h1-5,9,14-15H,6-7H2;1H .


Physical And Chemical Properties Analysis

The compound is a powder and is stored at room temperature . It has a molecular weight of 255.67 .

Scientific Research Applications

Medicinal Chemistry

In medicinal chemistry, this compound is utilized for the synthesis of potential pharmacological agents. Its trifluoroethylamino group can act as a bioisostere, mimicking the properties of ethylamine while potentially altering the biological activity of the molecule . This can lead to the development of new drugs with improved efficacy and safety profiles.

Biochemistry

Biochemically, the compound serves as a building block for the creation of complex molecules. It can be used to study enzyme-substrate interactions, particularly in enzymes that target phenylethanolamine structures. This research can provide insights into enzyme mechanisms and aid in the design of enzyme inhibitors .

Pharmacology

Pharmacologically, “1-Phenyl-2-[(2,2,2-trifluoroethyl)amino]ethan-1-ol hydrochloride” may be explored as a precursor for compounds with sympathomimetic activity. The structural similarity to natural catecholamines suggests potential applications in the treatment of cardiovascular diseases, where modulation of adrenergic receptors is required .

Organic Synthesis

This compound is valuable in organic synthesis, where it can be used as an intermediate in the preparation of more complex organic molecules. Its reactivity with various reagents can lead to the formation of a wide range of derivatives, useful in further synthetic applications .

Analytical Chemistry

In analytical chemistry, the compound’s unique structure allows it to serve as a standard or reference material in chromatographic analysis. It can help in the calibration of equipment and in the development of analytical methods for the detection of similar organic compounds .

Materials Science

In the field of materials science, the compound’s properties can be harnessed to modify the surface characteristics of materials. For instance, its incorporation into polymers could lead to materials with altered hydrophobicity, which is valuable in creating specialized coatings or films .

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements are P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

1-phenyl-2-(2,2,2-trifluoroethylamino)ethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3NO.ClH/c11-10(12,13)7-14-6-9(15)8-4-2-1-3-5-8;/h1-5,9,14-15H,6-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSEKQLYQIBMYPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CNCC(F)(F)F)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenyl-2-[(2,2,2-trifluoroethyl)amino]ethan-1-ol hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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